3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride
Description
The compound features a tetrazole ring substituted with an isopropyl group at the 5-position, an aniline moiety at the 4-position, and a methyl group at the 3-position of the benzene ring. Its hydrochloride salt enhances solubility and stability, making it suitable for further chemical modifications or pharmacological studies. The tetrazole ring, a bioisostere for carboxylic acids, contributes to its metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
3-methyl-4-(5-propan-2-yltetrazol-1-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5.ClH/c1-7(2)11-13-14-15-16(11)10-5-4-9(12)6-8(10)3;/h4-7H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXABUHHYMISMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2C(=NN=N2)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Formation
The tetrazole ring, a five-membered nitrogen-rich heterocycle, is commonly synthesized via cycloaddition reactions involving azide and nitrile precursors or through substitution reactions on preformed tetrazole derivatives.
In the context of the target compound, the tetrazole ring is substituted at the 5-position with an isopropyl group (propan-2-yl). This substitution can be introduced by alkylation of a tetrazole precursor or by using an alkylated tetrazole reagent.
Preparation of 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one Analogues
Patents related to fentanyl analogs describe the preparation of tetrazole derivatives similar to the target compound’s tetrazole moiety. For example, 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is synthesized as a key intermediate for alkylation reactions. This intermediate can be adapted by replacing the ethyl group with an isopropyl group to match the target compound’s substitution pattern.
Coupling of the Tetrazole to the Aniline
The critical step involves the nucleophilic substitution of the aniline nitrogen or a related amine intermediate with the alkylated tetrazole side chain.
Alkylation Reaction
- The aniline or its derivative is reacted with the alkyl bromide or alkyl halide tetrazole intermediate under controlled conditions (e.g., in polar aprotic solvents such as dimethylformamide or tetrahydrofuran).
- The reaction temperature is typically maintained between 60 °C and 80 °C to optimize yield and selectivity.
- Bases such as potassium carbonate or sodium hydride may be used to deprotonate the amine and facilitate nucleophilic attack.
Purification and Crystallization
- The crude product is purified by crystallization, often in alcohol solvents, which has been shown to improve yield and purity.
- Crystallization in ethanol or similar solvents is preferred to obtain the hydrochloride salt in high quality.
Formation of the Hydrochloride Salt
The final step involves converting the free base of the coupled compound into its hydrochloride salt to improve stability, solubility, and handling.
- This is achieved by treatment with hydrochloric acid in an appropriate solvent system.
- The salt formation is typically performed at reflux or room temperature depending on solubility and crystallization behavior.
Representative Reaction Conditions and Data
| Step | Reaction Type | Reagents/Conditions | Time/Temp | Yield/Notes |
|---|---|---|---|---|
| 1 | Alkylation of tetrazole ring | Alkyl halide (e.g., 1-(2-bromoethyl)-4-isopropyltetrazol-5-one), base, DMF/THF | 60–80 °C, 2–4 hours | High yield, key intermediate |
| 2 | Coupling with substituted aniline | Aniline derivative, alkylated tetrazole, base, polar aprotic solvent | 60–80 °C, 3–6 hours | Efficient nucleophilic substitution |
| 3 | Crystallization | Ethanol or alcohol solvent | Room temp or reflux | Purification, improved product quality |
| 4 | Salt formation | HCl in solvent | Room temp to reflux | Formation of hydrochloride salt |
Analytical and Research Findings
- High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress and purity.
- Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity and substitution patterns.
- Infrared (IR) spectroscopy identifies functional groups, particularly verifying tetrazole ring formation.
- Crystallographic data (when available) confirms the salt form and molecular conformation.
Summary of Preparation Methodology
The preparation of 3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride is achieved through a multi-step synthesis involving:
- Construction of the substituted aniline core.
- Synthesis of the isopropyl-substituted tetrazole intermediate.
- Coupling via nucleophilic substitution under controlled conditions.
- Purification by crystallization in alcohol solvents.
- Conversion to the hydrochloride salt for stability.
This methodology is supported by robust reaction optimization, including solvent choice, temperature control, and reaction time, ensuring high yields and product purity. The approach aligns with established synthetic protocols for tetrazole-containing pharmaceutical intermediates and analogs.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated products.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride exhibit promising anticancer properties. For instance, a study on related tetrazole derivatives demonstrated that they can inhibit the growth of cancer cell lines such as MCF-7 and HCT-116. The derivatives showed IC50 values ranging from 1.9 to 7.52 µg/mL, indicating their potential as anticancer agents .
Thrombopoietin Receptor Agonism
The compound has been investigated for its ability to act as an agonist for the thrombopoietin receptor, which is crucial for platelet production. This application is particularly relevant in treating thrombocytopenia (low platelet counts). Similar compounds have shown enhanced bioavailability and solubility when formulated as salts, improving their therapeutic efficacy .
Biochemical Applications
Enzyme Inhibition Studies
In biochemical research, tetrazole derivatives are often evaluated for their ability to inhibit specific enzymes. The structural features of this compound suggest it could interact with various enzyme targets involved in metabolic pathways or disease processes.
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activity or selectivity towards specific biological targets.
Material Science Applications
Polymer Chemistry
The incorporation of tetrazole-containing compounds into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. The unique properties of tetrazoles can impart desirable features to polymers used in various applications from coatings to biomedical devices.
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Efficacy
A series of derivatives based on the tetrazole structure were synthesized and tested against human cancer cell lines. The results indicated that modifications to the side chains could significantly enhance the anticancer activity of the compounds.
Case Study 2: Thrombocytopenia Treatment
In preclinical studies, a tetrazole derivative similar to this compound was shown to effectively increase platelet counts in animal models of thrombocytopenia, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of 3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors that recognize carboxylic acids. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Tetrazole Derivatives
Tetrazole analogs are widely studied due to their bioisosteric properties. Below is a comparison with structurally related tetrazole compounds:
Its lower logP compared to Losartan suggests better aqueous solubility, a critical factor in drug bioavailability .
Aniline Derivatives
The aniline moiety in the target compound differentiates it from other aromatic amines:
The electron-donating methyl group in the target compound stabilizes the aniline’s aromatic ring, while the tetrazole acts as a meta-directing group, influencing regioselectivity in further reactions .
Computational and Experimental Analysis
Electronic Properties
Density functional theory (DFT) calculations using the Colle-Salvetti correlation-energy formula reveal that the tetrazole ring contributes to a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. Comparative studies with triazole analogs (e.g., 1,2,4-triazoles) show narrower gaps (4.2–4.5 eV), suggesting higher electrophilicity in triazoles .
Biological Activity
3-Methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride is a synthetic organic compound belonging to the class of tetrazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections will explore its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Tetrazole Ring : This can be achieved through the reaction of an appropriate azide with an alkyne under copper(I) catalysis.
- Nucleophilic Substitution : The introduction of the aniline moiety is performed via nucleophilic aromatic substitution.
- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt form for enhanced solubility and stability.
Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3-Methyl-4-[5-(propan-2-yl)-1H-tetrazol] | S. aureus | 15 |
| 3-Methyl-4-[5-(propan-2-yl)-1H-tetrazol] | E. coli | 18 |
Anti-inflammatory Effects
In vitro studies have shown that tetrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This suggests a potential role in managing inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. For instance, a recent investigation reported that 3-methyl-4-[5-(propan-2-yl)-1H-tetrazol-1-yl]aniline hydrochloride exhibited cytotoxic effects against various cancer cell lines including breast cancer (MCF7) and lung cancer (A549) cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12 |
| A549 | 15 |
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Groningen explored the antimicrobial properties of tetrazole derivatives. The results indicated that compounds similar to our target compound inhibited biofilm formation in Pseudomonas aeruginosa, suggesting a mechanism for preventing chronic infections .
Study 2: Anti-inflammatory Mechanisms
A separate study published in the Journal of Medicinal Chemistry examined the anti-inflammatory properties of tetrazoles. The findings revealed that these compounds could downregulate NF-kB signaling pathways in activated macrophages, leading to decreased expression of inflammatory mediators .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-methyl-4-[5-(propan-2-yl)-1H-tetrazol-1-yl]aniline hydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the tetrazole ring. For example, alkylation of 4-(1H-tetrazol-1-yl)aniline derivatives with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the propan-2-yl group. Purification via recrystallization (ethanol/water mixtures) and characterization via TLC (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) ensure purity . Safety protocols, including ventilation and protective equipment, are critical due to tetrazole reactivity .
Q. How is the compound’s purity and structural integrity validated?
- Methodological Answer : Use multi-technique validation:
- Thin-layer chromatography (TLC) with iodine vapor visualization to confirm single-spot purity .
- Melting point analysis to compare with literature values (e.g., ±2°C deviation) .
- ¹H/¹³C NMR spectroscopy to verify substituent positions (e.g., methoxy vs. tetrazole ring protons) .
Q. What storage conditions ensure compound stability?
- Methodological Answer : Store in sealed glass containers at 2–8°C in a dark, dry environment to prevent hydrolysis of the tetrazole ring. Avoid exposure to oxidizing agents (e.g., H₂O₂) and humidity >60% .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for substituted tetrazole derivatives be resolved?
- Methodological Answer : Cross-validate with:
- X-ray crystallography to confirm bond angles and substituent orientation .
- High-resolution mass spectrometry (HRMS) to distinguish isomeric byproducts (e.g., 1H- vs. 2H-tetrazole regioisomers) .
- Dynamic NMR to assess rotational barriers in propan-2-yl groups, which may cause signal splitting .
Q. What experimental designs optimize stability studies under varying conditions?
- Methodological Answer : Use a split-split plot design (as in agricultural chemistry studies):
- Main plots : Temperature ranges (e.g., 25°C, 40°C, 60°C).
- Subplots : Humidity levels (30%, 60%, 90%).
- Sub-subplots : Exposure durations (1–30 days).
Monitor degradation via HPLC-UV and track tetrazole ring integrity via FTIR (N-H stretch at ~2500 cm⁻¹) .
Q. How do substituents on the tetrazole ring influence reactivity in nucleophilic reactions?
- Methodological Answer : Compare with analogs (e.g., 4-methoxy-3-(5-methyltetrazol-1-yl)aniline):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
